3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H13N3O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6,13H2,1H3,(H,16,17) |
InChI Key |
DNGGVCSCZOUOMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Key Functional Groups and Reactivity
-
Pyrazole Ring : The 4-amino group enables nucleophilic substitution or condensation reactions.
-
Methylene Bridge : Introduced via reductive amination, alkylation, or nucleophilic displacement.
-
4-Methoxybenzoic Acid : Requires activation (e.g., as an acid chloride) for coupling.
Synthesis of 4-Amino-1H-Pyrazole Intermediate
The pyrazole core is synthesized through cyclization or condensation reactions.
Method A: Condensation of Hydrazine Derivatives
Hydrazines react with 1,3-dicarbonyl compounds to form pyrazoles. For example:
-
Reactants : Aminoguanidine nitrate and α,β-unsaturated ketones.
Example Reaction :
This method is scalable and avoids harsh conditions.
Method B: Reductive Amination
4-Amino-1H-pyrazole can be synthesized via reductive amination of aldehyde intermediates:
-
Reactants : 3-Aminopyrazole and substituted benzaldehyde.
-
Conditions : Hantzsch ester (diethyl 2-acetyl-3-oxoglutarate) in toluene, reflux.
Coupling to 4-Methoxybenzoic Acid
The methylene bridge is introduced through alkylation, nucleophilic substitution, or condensation.
Method C: Nucleophilic Substitution
-
Reactants : 4-Amino-1H-pyrazole and 4-methoxybenzyl chloride.
Mechanistic Pathway :
Method D: Reductive Amination
-
Reactants : 4-Amino-1H-pyrazole and 4-methoxybenzaldehyde.
Activation of 4-Methoxybenzoic Acid
To enhance reactivity, 4-methoxybenzoic acid is often converted to its acid chloride:
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
Application :
Optimized Reaction Conditions
Table 1: Comparative Analysis of Coupling Methods
Purification and Characterization
-
Spectroscopy :
Challenges and Solutions
-
Regioselectivity : Ensuring the amino group occupies the 4-position on pyrazole.
-
Stability : Hydrolysis of methylene bridge under acidic conditions.
Industrial-Scale Modifications
For large-scale synthesis, continuous flow systems or microwave-assisted reactions can improve yield and reduce reaction time.
Biological Relevance
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H15N3O3
- Molecular Weight : 261.28 g/mol
- CAS Number : 1004451-61-9
The structure of 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid includes a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also have similar effects. Studies have demonstrated that pyrazole derivatives can inhibit key enzymes involved in cancer progression, thereby reducing tumor growth and proliferation .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives are often explored for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism typically involves the modulation of cytokine production and inhibition of pro-inflammatory mediators .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazole derivatives. Research has indicated that certain compounds can exhibit bactericidal or bacteriostatic effects against various pathogens, including resistant strains . The specific application of this compound in this context remains to be fully explored but presents a promising avenue for future research.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired structure. Optimization of these synthetic pathways is crucial for enhancing yield and purity, which are essential for subsequent biological evaluations .
Case Study: Synthesis and Evaluation
A study highlighted the synthesis of several pyrazole derivatives, including this compound, assessing their cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating the potential for developing new anticancer agents based on this scaffold .
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Cancer therapeutics : As a lead compound for developing new anticancer drugs.
- Anti-inflammatory drugs : Targeting chronic inflammatory diseases.
- Antimicrobial agents : Addressing the growing concern of antibiotic resistance.
Mechanism of Action
The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural similarities with 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid, differing primarily in substituents or additional functional groups:
Biological Activity
3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid, also known as 4-methoxybenzoic acid hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms contributing to its pharmacological properties.
The compound's molecular formula is with a molecular weight of approximately 283.71 g/mol. It features a pyrazole moiety which is significant in various therapeutic applications, particularly in oncology and inflammation-related disorders.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.71 g/mol |
| CAS Number | 1431964-06-5 |
| Purity | 95% |
Anticancer Properties
Recent studies indicate that compounds containing a pyrazole structure exhibit significant anticancer activity. For instance, research has shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves the modulation of cell cycle progression and apoptosis pathways.
In a study evaluating multiple pyrazole derivatives, the compound demonstrated IC50 values ranging from 73 to 84 µM against different cancer cell lines, indicating moderate efficacy as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. It has been reported to influence LPS-induced glial inflammation in BV-2 cells and reduce glutamate-induced oxidative neurotoxicity in HT-22 cells. In vivo studies confirmed its ability to mitigate microglial activation and astrocyte proliferation in models of neuroinflammation .
Antioxidant Activity
The antioxidant properties of this compound have been highlighted in various assays. The presence of the pyrazole ring enhances its capacity to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress-related diseases .
Case Studies
- Anticancer Efficacy : A series of synthesized pyrazole derivatives were tested on various cancer cell lines. The results indicated that modifications at the N1 position of the pyrazole significantly impacted antiproliferative activity. Notably, compounds with specific aryl substitutions showed enhanced activity against HepG2 and HeLa cells while exhibiting minimal toxicity to normal fibroblasts .
- Neuroprotective Effects : In a model studying neuroinflammation, the compound was administered to mice subjected to LPS injections. Results demonstrated a marked reduction in inflammatory markers and improved neuronal survival, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis under basic conditions. For example, similar pyrazole-4-carboxylic acid derivatives were synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a formylation agent, followed by saponification . Key intermediates, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, are hydrolyzed to yield carboxylic acid derivatives. Reflux conditions (e.g., ethanol with glacial acetic acid) are often employed for cyclization .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, NH₂ at ~3400 cm⁻¹) .
- NMR (1H and 13C) : Confirms substitution patterns and aromatic proton environments. For example, methoxy groups resonate at δ ~3.8–4.0 ppm, while pyrazole protons appear as singlets or doublets in δ 6.5–8.5 ppm .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of CO₂ or methoxy groups) .
Q. What in vitro assays are used to assess the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or broth microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Enzyme Inhibition Studies : Fluorescence-based assays or HPLC monitor inhibitory effects on targets like carbonic anhydrase or proteases .
Advanced Research Questions
Q. How can researchers address contradictory data in spectral analysis during characterization?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating 1H and 13C nuclei. For example, HMBC can confirm connectivity between the pyrazole ring and methoxybenzyl group .
- Computational Modeling : DFT calculations predict NMR/IR spectra and compare with experimental data to validate structures .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole substitution patterns) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Purification Techniques : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization (methanol/water) improves purity .
- Reaction Monitoring : TLC or in situ FTIR tracks intermediate formation to minimize side reactions .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the methoxy group (e.g., replace with halogen or alkyl chains) to assess steric/electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the pyrazole ring with triazoles or thiazoles to evaluate metabolic stability .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock) identifies critical binding interactions with target proteins .
Q. What mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition mechanisms .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Site-Directed Mutagenesis : Identifies key amino acid residues in enzyme active sites interacting with the compound .
Data Contradiction and Resolution
Q. How to resolve discrepancies in biological activity data across different assays?
- Methodological Answer :
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .
- Cell Line Validation : Ensure consistency in cell viability assays (e.g., MTT vs. resazurin) and confirm target expression levels via qPCR .
- Meta-Analysis : Compare data across multiple studies (e.g., IC₅₀ values in enzyme inhibition) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
